molecular formula C11H16BrN3 B1396724 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine CAS No. 1160924-36-6

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Cat. No. B1396724
M. Wt: 270.17 g/mol
InChI Key: MHLYUHYLQWGTHT-UHFFFAOYSA-N
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Description

“1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic organic compound. The pyridine ring is substituted with a bromine atom at the 5th position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring attached to a pyridine ring via a methylene bridge. The pyridine ring would have a bromine atom attached at the 5th position .


Chemical Reactions Analysis

This compound, like other brominated aromatic compounds, could potentially undergo various types of reactions, such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it would likely be relatively stable and could be soluble in organic solvents .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed new methods for synthesizing derivatives of piperazine and pyridine, which are essential in creating potent chemical entities for various applications. For instance, a method for synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a potential PET imaging agent for neuroinflammation, was reported. This compound was synthesized with a high radiochemical yield and purity, showcasing its application in neuroimaging and potentially neuroinflammatory disease research (Wang et al., 2018).

Potential Therapeutic Applications

Certain derivatives have shown promise in therapeutic applications. For example, thieno[2,3‐b][1,5]benzoxazepine derivatives, synthesized from 4-bromo-2-methylthiophene, demonstrated potent antipsychotic activity. These compounds are thienoanalogues of loxapine, indicating their potential use in treating psychiatric disorders (Kohara et al., 2002).

Molecular Imaging and Diagnostic Tools

Derivatives of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are being explored as imaging agents in PET scans for diagnosing diseases. The synthesis of complex molecules for imaging the IRAK4 enzyme in neuroinflammation contexts highlights the compound's role in developing diagnostic tools and understanding disease mechanisms more deeply.

Biochemical and Pharmacological Research

In the field of pharmacology, research has focused on understanding the interactions between these derivatives and biological targets. For example, the study of 1,3,5-triazine derivatives as 5-HT6 serotonin receptor agents opens new avenues for treating cognitive impairments. Such compounds exhibit significant procognitive action and specific anxiolytic-like effects, underlining their potential in addressing cognitive disorders (Latacz et al., 2019).

Catalysts and Material Science

The synthesis of less symmetrical dicopper(II) complexes incorporating derivatives of piperazine has been studied for their catechol oxidase mimicry. These complexes provide insights into the design of bio-inspired catalysts for industrial applications, showcasing the versatility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine derivatives in catalysis (Merkel et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

properties

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLYUHYLQWGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728950
Record name 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

CAS RN

1160924-36-6
Record name 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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